N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide is a chemical compound with potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes a thiolane ring, dimethoxy groups, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the thiolane ring, followed by the introduction of the dimethoxy groups and the benzamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzamide moiety to an amine.
Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution of the dimethoxy groups can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)acetamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)methanesulfonamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide
Uniqueness
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the thiolane ring, dimethoxy groups, and benzamide moiety provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-12(2)10-18(14-5-6-24(20,21)11-14)17(19)13-7-15(22-3)9-16(8-13)23-4/h7-9,12,14H,5-6,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHZKZUEGZXZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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